HIV-1 inhibitor-34

Antiviral potency HIV-1 replication inhibition MT-4 cell assay

HIV-1 inhibitor-34 (2395777-45-2) is a potent, selective HIV-1 replication inhibitor with an EC50 of 6.4 nM and a CC50 of 16 μM in MT-4 cells. It offers a high selectivity index (~2,500) and is 32x more potent than PF-46396. Its 4-(pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile scaffold is ideal for SAR exploration and HTS workflows requiring a cost-effective alternative to ultra-high potency compounds. Research use only.

Molecular Formula C26H27N7O
Molecular Weight 453.5 g/mol
Cat. No. B12416845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-34
Molecular FormulaC26H27N7O
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4)C)C#N
InChIInChI=1S/C26H27N7O/c1-17-13-19(15-27)14-18(2)25(17)34-24-7-10-28-26(30-24)29-20-8-11-33(12-9-20)16-23-21-5-3-4-6-22(21)31-32-23/h3-7,10,13-14,20H,8-9,11-12,16H2,1-2H3,(H,31,32)(H,28,29,30)
InChIKeyWFEQHSDDJMELAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-34: Technical Specifications and Procurement Data for the Selective Antiviral Research Compound 5q


HIV-1 inhibitor-34 (also designated compound 5q; CAS 2395777-45-2) is a potent, selective small-molecule inhibitor of wild-type HIV-1 replication, exhibiting an EC50 of 6.4 nM in MT-4 cell-based antiviral assays . The compound demonstrates a CC50 of 16 μM in the same MT-4 cellular system, yielding a selectivity index of approximately 2,500 . Its chemical identity is defined by the molecular formula C26H27N7O (molecular weight: 453.54 g/mol) and the IUPAC name 4-((2-((1-((1H-indazol-3-yl)methyl)piperidin-4-yl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile . HIV-1 inhibitor-34 is supplied as a research tool for AIDS-related virology studies and is not intended for therapeutic or diagnostic use .

Why HIV-1 Inhibitor-34 Cannot Be Interchanged with Other In-Class Antiviral Research Compounds


HIV-1 inhibitors constitute a structurally and mechanistically heterogeneous class of research compounds with widely divergent potency ranges, selectivity profiles, and cellular toxicity thresholds. Even compounds bearing similar 'HIV-1 inhibitor' nomenclatures exhibit orders-of-magnitude differences in antiviral EC50 values, ranging from low picomolar (e.g., GSK878 at 39 pM) to sub-micromolar (e.g., PF-46396 at 206 nM), alongside correspondingly distinct cytotoxicity and selectivity windows [1][2]. Substituting one HIV-1 inhibitor for another without explicit comparative validation introduces uncontrolled variables into experimental workflows, potentially altering dose-response relationships, confounding mechanistic interpretations, and invalidating cross-study reproducibility. The quantitative evidence presented in Section 3 establishes the specific performance boundaries of HIV-1 inhibitor-34 relative to its closest research comparators, enabling scientifically rigorous compound selection.

HIV-1 Inhibitor-34 Procurement Evidence: Quantitative Differentiation Against Comparator Research Compounds


Comparative Antiviral Potency: HIV-1 Inhibitor-34 (EC50 6.4 nM) vs. Maturation Inhibitor PF-46396 (EC50 206 nM)

HIV-1 inhibitor-34 demonstrates approximately 32-fold greater antiviral potency than the HIV-1 maturation inhibitor PF-46396 in cell-based HIV-1 replication assays. HIV-1 inhibitor-34 achieves an EC50 of 6.4 nM against wild-type HIV-1 in MT-4 cells, compared to PF-46396's reported EC50 of 0.206 μM (206 nM) against HIV-1 laboratory strains in T-cell lines [1]. Both compounds were evaluated using cell-based HIV-1 infection models employing T-lymphocyte-derived cell lines, enabling cross-study potency comparison despite minor differences in viral strain and exact cellular subtype [1].

Antiviral potency HIV-1 replication inhibition MT-4 cell assay

Comparative Antiviral Potency: HIV-1 Inhibitor-34 (EC50 6.4 nM) vs. Capsid Inhibitor GSK878 (EC50 39 pM)

In contrast to the ultra-high potency capsid inhibitor GSK878, HIV-1 inhibitor-34 exhibits approximately 164-fold lower antiviral potency. GSK878 achieves an EC50 of 39 pM (0.039 nM) against an HIV-1 reporter virus in MT-2 cells, while HIV-1 inhibitor-34 demonstrates an EC50 of 6.4 nM in MT-4 cells [1]. Both assay systems utilize T-lymphocyte-derived cell lines infected with HIV-1, permitting cross-study potency comparison [1]. The dramatic potency differential reflects distinct mechanisms of action: GSK878 targets the HIV-1 capsid hexamer and blocks both early and late replication steps, whereas the precise molecular target of HIV-1 inhibitor-34 has not been fully characterized in the peer-reviewed literature [1].

Antiviral potency Capsid inhibitor Long-acting antiviral

Comparative Selectivity: HIV-1 Inhibitor-34 (SI ~2,500) vs. Capsid Inhibitor GSK878 (TI >512,820)

HIV-1 inhibitor-34 exhibits a selectivity index of approximately 2,500 in MT-4 cells, calculated from an EC50 of 6.4 nM and a CC50 of 16 μM . In comparison, the capsid inhibitor GSK878 demonstrates a substantially larger therapeutic index exceeding 512,820, derived from an EC50 of 39 pM and a CC50 greater than 20 μM [1]. Both compounds were evaluated for cytotoxicity in T-cell-derived lines using standard cell viability endpoints, enabling cross-study comparison of selectivity [1].

Selectivity index Cytotoxicity Therapeutic window

Chemical Scaffold and Synthetic Accessibility of HIV-1 Inhibitor-34

HIV-1 inhibitor-34 features a 4-((2-((1-((1H-indazol-3-yl)methyl)piperidin-4-yl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile core structure (C26H27N7O; molecular weight 453.54) . In contrast, the maturation inhibitor PF-46396 (C27H29F3N2O; MW 454.53) contains a pyridin-2-one scaffold, while the capsid inhibitor GSK878 (C41H38ClF6N9O5S; MW 918.31) represents a quinazolin-4-one-based chemotype of substantially greater molecular complexity [1]. HIV-1 inhibitor-34's molecular weight of ~454 falls within the lower end of the range for this inhibitor class, and its absence of fluorine or sulfur atoms contrasts with both comparator compounds [1].

Chemical structure Synthetic accessibility Molecular scaffold

Optimized Research Applications for HIV-1 Inhibitor-34 Based on Quantitative Differentiation Data


Nanomolar-Range HIV-1 Replication Inhibition in T-Cell Based Antiviral Assays

HIV-1 inhibitor-34 is optimally deployed in standard cell-based HIV-1 replication assays using MT-4 or related T-lymphocyte lines where nanomolar potency (EC50 = 6.4 nM) is sufficient for experimental objectives . This scenario is particularly relevant when investigators require a selective HIV-1 inhibitor that does not necessitate the extreme picomolar sensitivity of capsid-targeted compounds such as GSK878, thereby avoiding the need for specialized low-concentration handling protocols associated with ultra-potent inhibitors [1]. The compound's selectivity index of ~2,500 supports reliable antiviral assessment when working concentrations are maintained below the 1-2 μM range to minimize cytotoxicity confounders .

Positive Control Selection for Maturation-Independent HIV-1 Inhibition Studies

HIV-1 inhibitor-34 serves as an appropriate alternative positive control to maturation inhibitor PF-46396 in experiments designed to investigate HIV-1 replication blockade independent of Gag polyprotein processing [1]. With approximately 32-fold greater potency than PF-46396 (6.4 nM vs. 206 nM EC50), HIV-1 inhibitor-34 offers improved assay sensitivity while avoiding the maturation-specific mechanism of PF-46396 [1]. This differentiation enables researchers to dissect whether observed antiviral effects are mechanism-dependent or reflect general replication inhibition.

Chemical Scaffold Diversification in Structure-Activity Relationship (SAR) Campaigns

HIV-1 inhibitor-34 provides a structurally distinct 4-(pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile scaffold for SAR exploration, offering an alternative chemotype to the pyridin-2-one core of PF-46396 and the quinazolin-4-one framework of GSK878 [1][2]. Its molecular weight of ~454 g/mol and absence of fluorine substituents differentiate it from both comparator compounds, potentially enabling divergent synthetic derivatization strategies [1][2]. Researchers pursuing scaffold-hopping or exploring novel chemical space for HIV-1 inhibition may prioritize this compound as a starting point orthogonal to established chemotypes.

Cost-Effective Large-Scale Antiviral Screening of Chemical Libraries

Given its moderate molecular weight (453.54 g/mol) and simpler heteroatom composition relative to GSK878 (MW 918.31), HIV-1 inhibitor-34 may present a more cost-effective option for high-throughput screening applications requiring substantial compound quantities [1]. The compound's nanomolar potency (EC50 = 6.4 nM) is sufficient for hit identification and validation workflows, while its selectivity index of ~2,500 maintains adequate assay window for reliable detection of antiviral activity . This scenario is most applicable when procurement budget constraints favor compounds with favorable synthetic accessibility and when ultra-high potency is not a primary screening criterion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.